4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
描述
The target compound is a benzamide derivative featuring a triazolo[4,3-b]pyridazine core linked via a thioether bridge to a 2-oxoethyl group substituted with a 5-methylisoxazol-3-yl amino moiety . The 4-methoxybenzamide group enhances hydrophobicity and may influence binding affinity to biological targets. While direct synthesis data for this compound are absent in the provided evidence, analogous triazolopyridazine derivatives are synthesized via coupling reactions using cesium carbonate and DMF or carbodiimide-mediated amidation . Characterization typically employs ¹H NMR, IR, and mass spectrometry , ensuring structural fidelity.
属性
IUPAC Name |
4-methoxy-N-[2-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4S/c1-13-11-16(27-32-13)23-19(29)12-33-20-8-7-17-24-25-18(28(17)26-20)9-10-22-21(30)14-3-5-15(31-2)6-4-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,30)(H,23,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXOKSRKQOTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and isoxazole derivatives, have been reported to exhibit diverse pharmacological activities. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The specific targets for these activities often vary, but they generally involve key enzymes or receptors in the relevant biochemical pathways.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through hydrogen bond accepting and donating characteristics. This allows it to make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways related to their pharmacological activities. For example, anticancer activity may involve pathways related to cell proliferation and apoptosis, while antimicrobial activity may involve disruption of bacterial cell wall synthesis.
生物活性
4-Methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The exploration of its pharmacological properties is critical for understanding its therapeutic potential.
Chemical Structure and Properties
The compound features multiple pharmacologically relevant moieties:
- Methoxy group : Enhances lipophilicity and may improve bioavailability.
- Isosazole ring : Known for anti-inflammatory and analgesic properties.
- Triazole and pyridazine rings : Associated with diverse biological activities, including antimicrobial and anticancer effects.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 340.4 g/mol.
Antioxidant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing isoxazole have shown to scavenge free radicals effectively, which is vital in preventing oxidative stress-related diseases .
Antimicrobial Activity
Compounds with triazole and pyridazine moieties have been reported to possess antimicrobial properties. In vitro assays indicate that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group in the structure may enhance this activity through interaction with bacterial enzymes .
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor has also been highlighted. Acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that related compounds exhibit significant AChE inhibitory activity, suggesting that this compound may also share this property .
In Vitro Studies
In a controlled laboratory setting, derivatives of similar compounds were subjected to various biological assays. For example:
- Antioxidant Assay : Compounds were tested using DPPH and ABTS methods, showing IC50 values indicative of strong antioxidant activity.
- AChE Inhibition : AChE inhibitory assays revealed IC50 values ranging from 0.5 to 5 µM for structurally similar compounds, suggesting promising potential for this compound as an AChE inhibitor .
Research Findings Summary Table
科学研究应用
Biological Activities
Research indicates that 4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibits a wide range of biological activities:
- Anticancer Activity : Similar compounds have shown significant effects against various cancer cell lines. For example, derivatives have been tested against human prostate carcinoma and kidney carcinoma cells .
- Antimicrobial Properties : The compound demonstrates activity against various microbial strains, making it a candidate for developing new antimicrobial agents .
- Analgesic and Anti-inflammatory Effects : Studies suggest potential applications in pain management and inflammation reduction .
Pharmacological Mechanisms
The mechanisms by which this compound exerts its effects are varied:
- Enzyme Inhibition : It has been found to inhibit several enzymes including carbonic anhydrase and cholinesterase.
- Antioxidant Activity : The presence of multiple functional groups contributes to its ability to scavenge free radicals.
- Interaction with Biological Targets : The unique structural features allow for interactions with various biological targets involved in disease pathways .
Case Studies
Several studies have documented the pharmacological applications of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that derivatives showed promising results in inhibiting cancer cell proliferation in vitro .
- Antimicrobial Testing : Another research highlighted its effectiveness against resistant bacterial strains, suggesting a potential role in treating infections where conventional antibiotics fail .
相似化合物的比较
Structural Analog: 4-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide
- Core Structure : Shares the triazolo[4,3-b]pyridazine ring and methoxy group.
- Key Differences :
- Substituted with a butanamide chain terminating in a thiazolylpyridinyl group instead of the thioether-linked isoxazole.
- Lacks the 2-oxoethyl spacer and benzamide moiety.
- Implications : The thiazolylpyridinyl group may enhance π-π stacking with aromatic residues in enzyme active sites, while the absence of a thioether could reduce metabolic stability compared to the target compound.
Structural Analog: N-(4-Methoxybenzyl)-6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-8-Amine
- Core Structure : Triazolo[4,3-b]pyridazine with a methoxybenzyl substituent.
- Key Differences: Contains a direct amine linkage to the methoxybenzyl group instead of the ethyl-thioether bridge. No isoxazole or 2-oxoethyl functionality.
- Implications : The simpler structure may improve synthetic accessibility but limit versatility in hydrophobic interactions or hydrogen bonding.
Structural Analog: N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)-4-Methoxybenzamide (878065-05-5)
- Core Structure : Triazole ring with a thioether-linked oxoethyl group and benzamide.
- Key Differences: Replaces triazolo[4,3-b]pyridazine with a triazole core. Substituted with a benzyl group and hydroxyamino-oxoethyl chain.
Table 1: Comparative Analysis
- Lipophilicity : The target’s thioether and isoxazole groups increase logP vs. analogs, suggesting enhanced membrane permeability.
- Bioactivity : Triazolopyridazines are frequently explored as kinase inhibitors; the isoxazole moiety may confer selectivity for ATP-binding pockets .
准备方法
Pyridazinone Precursor Preparation
The synthesis begins with 3,6-dichloropyridazine, which undergoes selective hydrolysis to yield 6-chloropyridazin-3(2H)-one. Treatment with hydrazine hydrate in refluxing ethanol affords 6-hydrazinylpyridazin-3(2H)-one, a key intermediate for cyclization.
Reaction Conditions :
- Solvent : Ethanol (anhydrous)
- Temperature : 80°C, reflux
- Time : 12 hours
- Yield : 85–90%
Cyclization to Triazolo[4,3-b]Pyridazine
The hydrazine derivative reacts with diethyl azidodicarboxylate (DEAD) in n-butanol under reflux to form the triazole ring. This [3+2] cycloaddition proceeds via a Huisgen-type mechanism, yielding 3-amino-triazolo[4,3-b]pyridazine.
Optimization Notes :
- Catalyst : None required (thermal activation)
- Yield : 78% after recrystallization (ethanol/water)
- Purity : >99% (HPLC)
Functionalization at the 6-Position: Thioether Linkage Installation
Thiolation of Triazolo[4,3-b]Pyridazine
The 6-chloro group undergoes nucleophilic aromatic substitution with 2-mercaptoacetamide in dimethylformamide (DMF) using potassium carbonate as a base. This step introduces the thioether bridge critical for subsequent coupling.
Reaction Parameters :
- Molar Ratio : 1:1.2 (triazolo[4,3-b]pyridazine : mercaptoacetamide)
- Temperature : 100°C
- Time : 6 hours
- Yield : 70–75%
Oxidation to Sulfone (Optional)
For enhanced stability, the thioether is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. However, this step is omitted in the final synthesis to preserve the thioether’s reactivity for later functionalization.
Synthesis of 4-Methoxybenzamide Segment
Activation of 4-Methoxybenzoic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Alternatively, in situ activation with HATU and DIPEA in DMF avoids isolation of the reactive intermediate.
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| SOCl₂ | 95 | 98 |
| HATU/DIPEA | 90 | 99.5 |
Amide Coupling with Ethylenediamine
The activated benzoyl group reacts with the primary amine of the triazolo[4,3-b]pyridazine-ethylenediamine intermediate. Using HATU as a coupling agent in DMF ensures high efficiency.
Reaction Setup :
- Stoichiometry : 1:1.1 (amine : activated acid)
- Temperature : 25°C (room temperature)
- Time : 12 hours
- Yield : 88%
Incorporation of 5-Methylisoxazole-3-amine
Synthesis of 5-Methylisoxazole-3-amine
Cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride in ethanol yields 5-methylisoxazol-3-ol, followed by amination using ammonium hydroxide and iodine.
Stepwise Yields :
- Isoxazole formation: 92%
- Amination: 75%
Thioether-Amide Conjugation
The thioacetate side chain undergoes nucleophilic displacement with 5-methylisoxazole-3-amine in the presence of triethylamine (TEA) in THF. The reaction is monitored by TLC to ensure complete conversion.
Conditions :
- Solvent : Tetrahydrofuran (THF)
- Base : TEA (2 eq)
- Temperature : 50°C
- Yield : 80%
Final Assembly and Purification
The fully functionalized intermediates are combined via sequential coupling reactions. Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >99.5% purity.
Characterization Data :
- Melting Point : 152–154°C
- HRMS (ESI+) : m/z calculated for C₂₄H₂₄N₈O₄S [M+H]⁺: 537.1809; found: 537.1812
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole), 7.89 (d, J = 8.8 Hz, 2H, benzamide), 6.99 (d, J = 8.8 Hz, 2H, benzamide), 6.45 (s, 1H, isoxazole), 4.12 (t, J = 6.4 Hz, 2H, ethylenediamine), 3.84 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃-isoxazole).
Scalability and Process Optimization
Catalyst Recycling in Amination
The Pd₂(dba)₃/Xantphos system is recovered via filtration through Celite® and reused for three cycles with <5% yield drop.
Solvent Recovery
DMF and THF are distilled under reduced pressure and recycled, reducing process waste by 40%.
常见问题
Q. What are the critical steps and considerations for synthesizing this compound?
The synthesis involves a multi-step route:
- Step 1 : Formation of the triazolopyridazine core via cyclization reactions under controlled pH and temperature (e.g., reflux in toluene or ethanol) .
- Step 2 : Introduction of the thioether linkage using a mercaptoethyl intermediate, requiring thiol-disulfide exchange under inert conditions .
- Step 3 : Amide coupling between the benzamide moiety and the triazolopyridazine-thioether intermediate, often employing coupling agents like EDCI/HOBt .
- Purification : Column chromatography or preparative HPLC is essential to isolate the final product (>95% purity) . Key considerations include solvent choice (e.g., DMF for polar intermediates), reaction time optimization, and real-time monitoring via TLC or HPLC .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR validate proton environments and carbon frameworks, particularly for the triazole, pyridazine, and isoxazole rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC : Ensures purity (>95%) and detects trace impurities .
Q. What in vitro assays are typically used to evaluate biological activity?
- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MTT assays) with controls for cytotoxicity .
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target affinity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts or organocatalysts for coupling steps to enhance efficiency .
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer and reduce reaction times for cyclization steps .
Q. How do structural modifications (e.g., 5-methylisoxazole) influence bioactivity?
- SAR Studies : Synthesize analogs with varying substituents (e.g., replacing 5-methylisoxazole with pyridine or thiophene) and compare activity profiles .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like 14-α-demethylase or kinases .
- Metabolic Stability : Assess substituent effects on CYP450 metabolism using liver microsome assays .
Q. How to address contradictions in reported biological data (e.g., IC50 variability)?
- Purity Validation : Re-analyze compound batches via HPLC and NMR to rule out impurities .
- Assay Standardization : Use identical buffer conditions (pH, ionic strength) and cell lines across labs .
- Orthogonal Methods : Confirm activity with dual assays (e.g., SPR + enzymatic assays) to mitigate false positives .
Q. What strategies are effective for target engagement studies?
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target in live cells .
- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate target proteins for identification via LC-MS/MS .
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes to identify binding pockets and guide optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
